1-(3-bromophenyl)-2-methylpyrrolidine
Description
Properties
CAS No. |
1515583-03-5 |
|---|---|
Molecular Formula |
C11H14BrN |
Molecular Weight |
240.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Bromophenyl 2 Methylpyrrolidine
Review of Conventional Approaches to Pyrrolidine (B122466) Ring Formation
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a fundamental component of numerous natural products and pharmaceuticals. nih.govwikipedia.org Conventional methods for its synthesis are diverse and well-established in organic chemistry.
One classical and widely used method is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. This approach offers a high degree of control over the stereochemistry of the resulting pyrrolidine ring. nih.govosaka-u.ac.jp Another common strategy involves the reductive amination of dicarbonyl compounds. nih.gov For instance, the reaction of a 1,4-dicarbonyl compound with an amine, followed by reduction, yields the corresponding N-substituted pyrrolidine. nih.gov
Intramolecular cyclization reactions are also a cornerstone of pyrrolidine synthesis. These can include the amination of unsaturated carbon-carbon bonds and the insertion of nitrene species into C-H bonds. osaka-u.ac.jp A traditional laboratory synthesis of the parent pyrrolidine involves treating 4-chlorobutan-1-amine (B1590077) with a strong base to induce intramolecular cyclization. wikipedia.org Industrially, pyrrolidine is often prepared by reacting 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures and pressures over a catalyst. wikipedia.org
Furthermore, the functionalization of readily available chiral precursors like proline and 4-hydroxyproline (B1632879) provides an effective route to optically pure pyrrolidine derivatives. nih.gov These amino acids serve as versatile starting materials that can be elaborated into more complex pyrrolidine-containing targets. nih.gov
Development of Targeted N-Arylation Strategies for Substituted Pyrrolidines
The introduction of an aryl group onto the nitrogen atom of a pre-existing pyrrolidine ring, known as N-arylation, is a critical transformation for accessing compounds like 1-(3-bromophenyl)-2-methylpyrrolidine. Several powerful, metal-catalyzed cross-coupling reactions have become the methods of choice for this purpose. nih.gov
The Buchwald-Hartwig amination has emerged as a highly versatile and widely adopted method for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl amines. wikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an amine with an aryl halide. wikipedia.orglibretexts.org In the context of synthesizing this compound, this would involve the coupling of 2-methylpyrrolidine (B1204830) with 1-bromo-3-halobenzene.
The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.orglibretexts.org The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination to include a wide range of amines and aryl halides, including sterically hindered substrates and less reactive aryl chlorides. wikipedia.orgresearchgate.net The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to afford the N-aryl pyrrolidine and regenerate the Pd(0) catalyst. libretexts.org
| Parameter | Description | Common Examples/Conditions |
|---|---|---|
| Palladium Source | The source of the palladium catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Crucial for catalyst stability and reactivity. | tBu₃P, BINAP, DPEPhos, XPhos |
| Base | Required for the deprotonation of the amine. | NaOtBu, K₂CO₃, Cs₂CO₃ |
| Solvent | Influences reaction rate and solubility. | Toluene, Dioxane, THF |
| Aryl Halide | The arylating agent. | Aryl bromides, iodides, and chlorides |
The Ullmann condensation is a classical copper-catalyzed method for forming carbon-heteroatom bonds, including C-N bonds. wikipedia.orgwikipedia.org The reaction typically involves the coupling of an amine with an aryl halide at elevated temperatures, often in the presence of a stoichiometric amount of copper. wikipedia.org While historically requiring harsh reaction conditions, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. mdpi.com
The use of ligands, such as amino acids (e.g., L-proline) or diamines, can significantly accelerate the reaction and improve yields. researchgate.netscilit.com The mechanism of the Ullmann-type N-arylation is believed to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-aryl amine. mdpi.com For the synthesis of this compound, this would entail the reaction of 2-methylpyrrolidine with a 3-bromophenyl halide in the presence of a copper catalyst. researchgate.net
Nucleophilic aromatic substitution (SNAr) provides an alternative, metal-free pathway for the N-arylation of pyrrolidines. wikipedia.org This reaction is most effective when the aromatic ring is activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com The mechanism proceeds via an addition-elimination pathway, where the nucleophilic amine attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov Subsequent elimination of the leaving group restores the aromaticity and yields the N-arylated product.
In the case of synthesizing this compound, the bromine atom itself is not a sufficiently activating group for a facile SNAr reaction. However, if the phenyl ring were substituted with additional strong EWGs, this pathway could become viable. Computational studies have been employed to investigate the mechanism and reactivity of SNAr reactions involving pyrrolidine and substituted thiophenes, providing insights into the factors governing these transformations. nih.govresearchgate.net
Optimization of Reaction Conditions and Stereoselectivity in this compound Synthesis
The synthesis of this compound presents a stereochemical consideration if the starting 2-methylpyrrolidine is chiral. Maintaining the stereochemical integrity of the chiral center during the N-arylation step is crucial. Fortunately, cross-coupling reactions like the Buchwald-Hartwig amination and Ullmann condensation typically proceed with retention of configuration at the amine's stereocenter.
Optimization of reaction conditions is key to achieving high yields and selectivity. For palladium-catalyzed reactions, screening of different ligands, bases, solvents, and temperatures is often necessary to identify the optimal protocol. organic-chemistry.org For instance, the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been achieved with high enantiomeric ratios, demonstrating the potential for precise stereochemical control in related systems. organic-chemistry.org
In the context of stereoselective synthesis, methods have been developed for the preparation of chiral pyrrolidine derivatives that can serve as precursors. For example, the catalytic asymmetric hydrogenation of a suitable precursor has been used to generate a chiral β-hydroxy amide with high diastereoselectivity and enantioselectivity, which was then converted to a chiral pyrrolidine derivative. ucsb.edu Such strategies could be adapted for the enantioselective synthesis of (R)- or (S)-1-(3-bromophenyl)-2-methylpyrrolidine.
| Factor | Influence on Stereoselectivity | Example |
|---|---|---|
| Chiral Catalyst/Ligand | Can induce asymmetry in the product. | Use of chiral phosphine ligands in palladium catalysis. |
| Starting Material Chirality | Retention of existing stereocenters. | N-arylation of enantiopure 2-methylpyrrolidine. |
| Reaction Mechanism | Mechanisms that avoid racemization are preferred. | SN2-type reactions with inversion of configuration. ucsb.edu |
| Reaction Temperature | Lower temperatures can sometimes improve selectivity. | Optimizing temperature in asymmetric hydrogenations. |
Green Chemistry Approaches to the Synthesis of N-(3-bromophenyl)-2-methylpyrrolidine Derivatives
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of N-aryl pyrrolidines to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. nih.gov
One approach is the use of photocatalytic methods for N-arylation. helsinki.fi These reactions can often be performed under milder conditions than traditional cross-coupling reactions and may utilize visible light as a renewable energy source. helsinki.fi The development of photocatalytic C-N coupling reactions offers a promising and more sustainable alternative to traditional methods. helsinki.fi
Another green strategy involves the use of more environmentally benign solvents, such as water or ethanol. nih.govrsc.org For example, a practical reductive amination of diketones with anilines for the synthesis of N-aryl-substituted pyrrolidines has been developed using water as a solvent. nih.gov Additionally, the use of ultrasound irradiation can promote reactions, leading to shorter reaction times and potentially higher yields, as demonstrated in the synthesis of pyrrolidinone derivatives. rsc.org The development of reusable catalysts is also a key aspect of green chemistry, and efforts are being made to design heterogeneous catalysts for Ullmann-type reactions that can be easily recovered and reused. researchgate.net
Mechanistic Investigations of Reactions Involving 1 3 Bromophenyl 2 Methylpyrrolidine
Elucidation of Reaction Mechanisms in the Formation of 1-(3-bromophenyl)-2-methylpyrrolidine
The formation of this compound can be achieved through various synthetic routes, each with its own mechanistic pathway. A common approach involves the nucleophilic substitution of a suitable pyrrolidine (B122466) precursor with a 3-bromophenylating agent. The precise mechanism, whether it proceeds via an SN1 or SN2 pathway, is dependent on the specific reactants and conditions employed.
Another significant method for the synthesis of pyrrolidine derivatives is through cyclization reactions. researchgate.net These can include intramolecular hydroamination and aminopalladation reactions, where a linear precursor containing both the amine and a suitable leaving group or unsaturated moiety cyclizes to form the pyrrolidine ring. researchgate.net The mechanism of these reactions often involves the coordination of a transition metal catalyst to the unsaturated bond, followed by intramolecular nucleophilic attack by the amine.
Mechanistic Studies of Electrophilic Aromatic Substitution on the Bromophenyl Moiety
The bromophenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The general mechanism for EAS involves a two-step process. masterorganicchemistry.comlibretexts.org
Formation of the Electrophile: A strong electrophile (E+) is generated, often with the aid of a catalyst. youtube.comlibretexts.org
Nucleophilic Attack and Formation of the Sigma Complex: The aromatic ring acts as a nucleophile, attacking the electrophile. masterorganicchemistry.com This step is typically the rate-determining step as it disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org
Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.comlibretexts.org
The bromine atom on the phenyl ring is a deactivating group and an ortho-, para-director. However, the position of substitution is also influenced by the steric hindrance and the electronic effects of the 2-methylpyrrolidinyl group. Mechanistic studies would involve computational modeling and kinetic analysis to determine the relative energies of the possible intermediates and transition states, thereby predicting the regioselectivity of the substitution.
Exploration of Reaction Pathways for Functional Group Transformations at the Bromine Atom
The bromine atom on the phenyl ring serves as a versatile handle for a variety of functional group transformations, most notably through transition metal-catalyzed cross-coupling reactions.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl bromide, forming a palladium(II) intermediate.
Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, typically facilitated by the base.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. acs.org The proposed mechanism involves a palladium cycle similar to the Suzuki coupling and a separate copper cycle. The copper acetylide is believed to be the species that undergoes transmetalation with the palladium complex. acs.org
Table 1: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling Reactions
| Mechanistic Step | Description |
|---|---|
| Oxidative Addition | The low-valent palladium catalyst inserts into the carbon-bromine bond of this compound. |
| Transmetalation | The organometallic coupling partner (e.g., organoboron in Suzuki, organotin in Stille, organocopper in Sonogashira) transfers its organic group to the palladium center. |
| Reductive Elimination | The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active palladium catalyst. |
Investigation of Ring-Opening and Ring-Closing Metathesis Mechanisms Involving Pyrrolidine Derivatives
Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds, including pyrrolidine derivatives. wikipedia.org The general mechanism of RCM, catalyzed by transition metal complexes such as Grubbs' or Schrock's catalysts, proceeds through a series of [2+2] cycloadditions and cycloreversions involving metallacyclobutane intermediates. wikipedia.org
For a pyrrolidine derivative to undergo RCM, it must possess two alkene functionalities. The reaction is typically driven forward by the formation of a volatile byproduct, such as ethylene. wikipedia.org Ring-opening metathesis (ROM) and ring-opening metathesis polymerization (ROMP) are related processes where a strained cyclic olefin can be opened to form a linear polymer. wikipedia.org While less common for simple pyrrolidines, these mechanisms could be relevant for more complex, strained polycyclic systems containing a pyrrolidine ring.
Recent advancements have also explored ring-closing enyne metathesis (RCEYM) for the synthesis of chiral pyrrolidine derivatives. organic-chemistry.orgnih.gov This reaction proceeds via coordination of the metal carbene with the alkyne moiety first. organic-chemistry.org
Table 2: Mechanistic Overview of Ring Metathesis Reactions
| Reaction Type | Key Mechanistic Feature | Resulting Product |
|---|---|---|
| Ring-Closing Metathesis (RCM) | Intramolecular metathesis of a diene. | A cyclic olefin and a small volatile olefin (e.g., ethylene). wikipedia.org |
| Ring-Opening Metathesis (ROM) | Metathesis of a strained cyclic olefin with an acyclic olefin. | A new acyclic olefin. |
| Ring-Opening Metathesis Polymerization (ROMP) | Polymerization of a cyclic olefin. | A polymer with repeating unsaturated units. wikipedia.org |
| Ring-Closing Enyne Metathesis (RCEYM) | Intramolecular metathesis of an enyne. | A cyclic diene. organic-chemistry.org |
Stereochemical Aspects and Chiral Recognition in Reactions of this compound
The presence of a chiral center at the 2-position of the pyrrolidine ring introduces stereochemical considerations into all reactions involving this compound. The stereochemistry of the starting material can influence the stereochemical outcome of subsequent reactions.
Diastereoselectivity: In reactions that create a new stereocenter, the existing chiral center can direct the approach of reagents, leading to a preference for one diastereomer over another. This is known as substrate-controlled diastereoselectivity. For instance, in electrophilic aromatic substitution, the chiral pyrrolidine ring can influence the facial selectivity of the electrophilic attack on the aromatic ring, although this effect is generally weak.
Chiral Recognition: Chiral recognition is a phenomenon where a chiral molecule interacts differently with the two enantiomers of another chiral compound. nih.gov In the context of this compound, this can be observed in reactions with chiral reagents or catalysts. For example, the use of a chiral palladium catalyst in a cross-coupling reaction could potentially lead to kinetic resolution, where one enantiomer of the racemic starting material reacts faster than the other. The study of these interactions is often carried out using techniques like NMR spectroscopy with chiral solvating agents. nih.gov
The synthesis of enantiopure pyrrolidine derivatives is of significant interest, and methods often rely on the use of chiral starting materials or asymmetric catalysis. biu.ac.ilnih.gov
Advanced Spectroscopic and Analytical Characterization Techniques for 1 3 Bromophenyl 2 Methylpyrrolidine
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic arrangement of a molecule in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for the structural assignment of 1-(3-bromophenyl)-2-methylpyrrolidine.
In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons. For this molecule, one would expect distinct signals for the four protons on the aromatic ring, the single proton at the chiral center (C2), the methyl group protons, and the six protons on the C3, C4, and C5 positions of the pyrrolidine (B122466) ring. ipb.pt The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of adjacent protons, and the integration value corresponds to the number of protons generating the signal.
¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. For this compound, eleven distinct signals are expected (four for the pyrrolidine ring, one for the methyl group, and six for the bromophenyl ring).
The combination of ¹H, ¹³C, and two-dimensional NMR experiments (like COSY and HSQC) allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity between the 3-bromophenyl group and the nitrogen of the 2-methylpyrrolidine (B1204830) ring.
Illustrative ¹H NMR Data (CDCl₃, 400 MHz)
| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| Aromatic H | 6.5 - 7.5 | Multiplet (m) | Four distinct protons on the benzene (B151609) ring, with splitting patterns determined by their ortho, meta, and para relationships. pdx.eduorgchemboulder.com |
| Pyrrolidine H (C2) | 3.5 - 4.0 | Quartet (q) or Multiplet (m) | Chiral center proton, coupled to the methyl group and C3 protons. |
| Pyrrolidine H (C5) | 3.2 - 3.6 | Multiplet (m) | Protons on the carbon adjacent to the nitrogen. |
| Pyrrolidine H (C3, C4) | 1.7 - 2.4 | Multiplet (m) | Aliphatic protons on the pyrrolidine ring. libretexts.org |
Illustrative ¹³C NMR Data (CDCl₃, 100 MHz)
| Assignment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Aromatic C (C-Br) | 120 - 125 | Carbon directly attached to bromine. |
| Aromatic C (C-N) | 145 - 150 | Carbon directly attached to nitrogen, significantly deshielded. |
| Aromatic C (CH) | 115 - 135 | Four signals for the aromatic CH carbons. researchgate.net |
| Pyrrolidine C (C2) | 55 - 65 | Chiral carbon, attached to nitrogen and bearing the methyl group. organicchemistrydata.orgchemicalbook.com |
| Pyrrolidine C (C5) | 45 - 55 | Carbon adjacent to nitrogen. |
| Pyrrolidine C (C3, C4) | 20 - 40 | Aliphatic carbons in the pyrrolidine ring. researchgate.net |
Utilization of High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. rsc.org For this compound (C₁₁H₁₄BrN), HRMS can measure the mass of the molecular ion with very high accuracy (typically to within 5 ppm).
A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of abundance. chromatographyonline.com This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a definitive signature for the presence of a single bromine atom in the molecule. youtube.com
Expected HRMS Data
| Parameter | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₁H₁₄BrN | |
| Calculated Exact Mass ([M]⁺ for ⁷⁹Br) | 239.0364 u | This value is calculated for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br). |
| Calculated Exact Mass ([M+2]⁺ for ⁸¹Br) | 241.0344 u | The mass difference corresponds to the difference between ⁸¹Br and ⁷⁹Br. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. elsevier.comelsevier.com These two techniques are complementary.
IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of polar bonds. libretexts.org For this compound, key expected absorptions include C-H stretches for both the aromatic (Ar-H) and aliphatic (sp³ C-H) parts, C-N stretching of the tertiary amine, aromatic C=C bending, and a characteristic absorption for the C-Br bond in the fingerprint region. maricopa.edulibretexts.orgpressbooks.pub
Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for observing the aromatic ring vibrations and the carbon backbone. nih.gov
Illustrative Vibrational Spectroscopy Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique(s) | Notes |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Indicates the presence of sp² C-H bonds. |
| Aliphatic C-H Stretch | 2850 - 2980 | IR, Raman | Strong signals from the pyrrolidine ring and methyl group. |
| Aromatic C=C Bending | 1450 - 1600 | IR, Raman | Multiple bands characteristic of the substituted benzene ring. |
| C-N Stretch (tertiary amine) | 1180 - 1250 | IR | Confirms the N-aryl pyrrolidine structure. |
X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique requires the compound to be in a crystalline form. By analyzing the diffraction pattern of X-rays passing through the crystal, it is possible to generate a detailed 3D map of electron density and thus determine the exact positions of all atoms. nih.govresearchgate.net
For this compound, an X-ray crystal structure would provide definitive proof of its constitution and configuration. eurjchem.com It would reveal:
The precise bond lengths and angles of the entire molecule.
The conformation of the five-membered pyrrolidine ring (e.g., envelope or twist conformation).
The relative stereochemistry at the C2 chiral center.
The dihedral angle between the plane of the phenyl ring and the pyrrolidine ring.
Intermolecular interactions in the crystal lattice, such as hydrogen bonds or π-stacking.
While no published crystal structure for this specific compound was found, the table below illustrates the type of data that would be obtained from such an analysis.
Illustrative X-ray Crystallography Parameters
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal. |
| Bond Lengths (Å) | e.g., C-N, C-C, C-Br, C-H bond distances. |
| Bond Angles (°) | e.g., C-N-C, C-C-C angles within the rings. |
Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating the target compound from impurities and for determining its enantiomeric purity.
Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing chemical purity. researchgate.net In these techniques, the compound is passed through a column that separates it from any starting materials, by-products, or degradation products. The area of the peak corresponding to the main compound relative to the total area of all peaks gives a measure of its purity, often expressed as a percentage. researchgate.net A GC-MS system, which couples a gas chromatograph to a mass spectrometer, can simultaneously separate and identify the main compound and any impurities. nih.gov
Enantiomeric Excess (e.e.) Determination: Since this compound is a chiral molecule (due to the stereocenter at C2), it can exist as two non-superimposable mirror images (enantiomers): (R)-1-(3-bromophenyl)-2-methylpyrrolidine and (S)-1-(3-bromophenyl)-2-methylpyrrolidine. Chiral chromatography is required to separate and quantify these enantiomers. This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. nih.govacs.org The two enantiomers interact differently with the chiral phase, causing them to travel through the column at different rates and elute at different retention times. The ratio of the peak areas for the two enantiomers is used to calculate the enantiomeric excess (e.e.). researchgate.netnih.gov
Illustrative Chiral Chromatography Data
| Parameter | Description | Example Value |
|---|---|---|
| Technique | Chiral HPLC or Chiral GC | Chiral HPLC |
| Column | Column with a Chiral Stationary Phase (CSP) | e.g., Polysaccharide-based (Chiralpak) |
| Mobile Phase / Carrier Gas | Solvent mixture (HPLC) or gas (GC) used for elution. | e.g., Hexane/Isopropanol mixture (HPLC) |
| Retention Time (t_R) of Enantiomer 1 | Time taken for the first enantiomer to elute. | 8.5 min |
| Retention Time (t_R) of Enantiomer 2 | Time taken for the second enantiomer to elute. | 10.2 min |
Computational and Theoretical Studies of 1 3 Bromophenyl 2 Methylpyrrolidine
Quantum Chemical Calculations (DFT, Ab Initio) of Electronic Structure and Reactivity Descriptors
To understand the electronic properties of 1-(3-bromophenyl)-2-methylpyrrolidine, quantum chemical calculations would be essential. Methods such as Density Functional Theory (DFT) and ab initio calculations could provide insights into its electronic structure. These calculations would typically involve optimizing the molecule's geometry to find its lowest energy state and then computing various electronic properties.
Key reactivity descriptors that could be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Other important descriptors would include the ionization potential, electron affinity, electronegativity, and global hardness and softness. These parameters help in predicting how the molecule would interact with other chemical species.
A hypothetical data table for such calculated properties is presented below.
Table 1: Hypothetical Electronic Properties of this compound
| Parameter | Value | Unit |
|---|---|---|
| HOMO Energy | Data not available | eV |
| LUMO Energy | Data not available | eV |
| HOMO-LUMO Gap | Data not available | eV |
| Ionization Potential | Data not available | eV |
Conformational Analysis and Energy Landscapes of the Pyrrolidine (B122466) Ring and N-Aryl Substituent
The flexibility of the pyrrolidine ring and the rotation around the N-aryl bond in this compound suggest a complex conformational landscape. A thorough conformational analysis would be required to identify the most stable conformers and the energy barriers between them. This would involve systematically varying the dihedral angles of the pyrrolidine ring and the bond connecting the nitrogen to the bromophenyl group.
Molecular Dynamics Simulations to Explore Solution-Phase Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in a solution phase. By simulating the molecule's movements over time in the presence of a solvent, MD can provide a detailed picture of its dynamic behavior.
These simulations would reveal how the solvent molecules arrange themselves around the solute and how intermolecular interactions, such as hydrogen bonding or van der Waals forces, influence the molecule's conformation and dynamics. Such studies are crucial for understanding how the compound behaves in a realistic chemical environment, which is essential for predicting its properties in solution.
Prediction of Spectroscopic Parameters via Computational Modeling
Computational methods can be used to predict various spectroscopic parameters for this compound. For instance, by calculating the vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. Similarly, nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms can be predicted.
These predicted spectra can be compared with experimental data to confirm the molecule's structure and to aid in the interpretation of experimental results. Time-dependent DFT (TD-DFT) could also be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectrum Type | Key Predicted Peaks |
|---|---|
| ¹H NMR | Data not available |
| ¹³C NMR | Data not available |
| IR | Data not available |
Investigation of Reaction Mechanisms and Transition States using Computational Methods
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its potential reactions, such as nucleophilic substitution at the bromophenyl ring or reactions involving the pyrrolidine nitrogen.
By modeling the reaction pathways, researchers can identify the transition state structures and calculate the activation energies. This information is vital for understanding the reaction kinetics and for predicting the most likely reaction products. Such studies would provide fundamental insights into the chemical reactivity of this compound.
Chemical Transformations and Derivatization Strategies for 1 3 Bromophenyl 2 Methylpyrrolidine
Cross-Coupling Reactions at the C-Br Bond: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
The bromine atom on the phenyl ring of 1-(3-bromophenyl)-2-methylpyrrolidine serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks.
Suzuki-Miyaura Coupling: This powerful reaction would involve the coupling of this compound with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base. youtube.comuni.luchemscene.com This strategy allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 3-position of the phenyl ring, leading to the synthesis of biaryl and styrenyl analogues. The general conditions typically involve a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor, and a base like sodium carbonate or potassium phosphate. youtube.comchemscene.com
Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is the reaction of choice. smolecule.comresearchgate.netnih.gov This would involve the reaction of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. smolecule.comresearchgate.net This method provides access to a diverse array of arylalkynes, which are valuable intermediates for further transformations.
Heck Reaction: The Heck reaction offers a route to introduce alkenyl groups by coupling this compound with various alkenes. uni.luresearchgate.netrsc.org This palladium-catalyzed reaction typically employs a base and results in the formation of a new carbon-carbon bond at the less substituted carbon of the alkene, generally with a high degree of stereoselectivity for the trans isomer. researchgate.net
Stille Coupling: The Stille coupling provides another versatile method for C-C bond formation by reacting this compound with organostannanes. researchgate.netacs.orgnih.gov This reaction is known for its tolerance of a wide variety of functional groups, making it a valuable tool for the synthesis of complex molecules. nih.gov
A hypothetical reaction scheme illustrating these cross-coupling reactions is presented below:
| Coupling Partner | Reaction Name | Catalyst System (Typical) | Product Type |
| R-B(OH)₂ | Suzuki-Miyaura | Pd(PPh₃)₄, Base | 1-(3-Aryl/Vinyl-phenyl)-2-methylpyrrolidine |
| R-C≡CH | Sonogashira | PdCl₂(PPh₃)₂, CuI, Amine | 1-(3-Alkynyl-phenyl)-2-methylpyrrolidine |
| R-CH=CH₂ | Heck | Pd(OAc)₂, Ligand, Base | 1-(3-Alkenyl-phenyl)-2-methylpyrrolidine |
| R-Sn(Alkyl)₃ | Stille | Pd(PPh₃)₄ | 1-(3-Aryl/Vinyl-phenyl)-2-methylpyrrolidine |
Palladium-Catalyzed C-H Activation and Functionalization Strategies
Beyond cross-coupling at the C-Br bond, modern synthetic methods allow for the direct functionalization of C-H bonds. Palladium-catalyzed C-H activation has emerged as a powerful tool for the atom-economical synthesis of complex molecules. For this compound, C-H activation could potentially be directed to several positions on both the aromatic ring and the pyrrolidine (B122466) moiety.
While direct C-H functionalization of the phenyl ring could compete with reactions at the C-Br bond, specific directing groups can control the regioselectivity. Research on related N-aryl amines has shown that the nitrogen atom can direct C-H activation to the ortho positions. Furthermore, functionalization of the C(sp³)-H bonds on the pyrrolidine ring is also a possibility, often guided by a directing group.
Directed Ortho-Metalation and Subsequent Electrophilic Quenching Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of this compound, the pyrrolidine nitrogen itself, or a suitably modified version, could act as a directing metalation group (DMG). Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, would lead to deprotonation at the ortho position (C2 or C6) of the phenyl ring. The resulting aryllithium species can then be quenched with a wide variety of electrophiles to introduce new functional groups.
Potential electrophiles for quenching include:
Aldehydes and ketones: to introduce hydroxylated side chains.
Carbon dioxide: to form a carboxylic acid.
Alkyl halides: to introduce alkyl groups.
Iodine: to introduce an iodine atom, which can be used in further cross-coupling reactions.
A table summarizing potential DoM reactions is shown below:
| Directing Group | Base | Electrophile (E+) | Product |
| Pyrrolidine-N | sec-BuLi/TMEDA | RCHO | 1-(2-Hydroxyalkyl-3-bromophenyl)-2-methylpyrrolidine |
| Pyrrolidine-N | sec-BuLi/TMEDA | CO₂ | 2-(2-Methylpyrrolidin-1-yl)-6-bromobenzoic acid |
| Pyrrolidine-N | sec-BuLi/TMEDA | I₂ | 1-(3-Bromo-2-iodophenyl)-2-methylpyrrolidine |
Functionalization of the Pyrrolidine Heterocycle and Side Chains
The pyrrolidine ring and its methyl substituent in this compound offer additional sites for chemical modification, allowing for the generation of further structural diversity.
Functionalization of the α-position of the pyrrolidine ring can be achieved through various methods, including redox-neutral processes. The methyl group at the 2-position could also be a target for functionalization, for example, through radical-based reactions or after conversion to a more reactive functional group.
Stereoselective Synthesis of Advanced N-Aryl Pyrrolidine Analogues
The 2-methylpyrrolidine (B1204830) moiety in the target molecule contains a stereocenter. Stereoselective synthesis is crucial for the preparation of enantiomerically pure analogues, which is often a requirement for biologically active compounds.
Stereoselective methods for the synthesis of substituted pyrrolidines are well-established and include approaches such as asymmetric catalysis and the use of chiral auxiliaries. These strategies could be employed to synthesize enantiomerically pure (R)- or (S)-1-(3-bromophenyl)-2-methylpyrrolidine, which could then be subjected to the derivatization reactions described above to produce a library of stereochemically defined compounds.
Potential Applications and Utility in Contemporary Chemical Research Excluding Clinical/pharmacological Contexts
Role as a Key Synthetic Intermediate in the Construction of Complex Organic Architectures
The presence of a bromine atom on the phenyl ring and a methyl group on the pyrrolidine (B122466) ring makes 1-(3-bromophenyl)-2-methylpyrrolidine a versatile synthetic intermediate. The bromo-substituent provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse functional groups and the construction of more complex molecular frameworks.
The pyrrolidine moiety itself, being a chiral scaffold, is of great interest in asymmetric synthesis. researchgate.net The synthesis of pyrrolidine derivatives with specific stereochemistry is a key focus in organic chemistry. nih.govnih.gov For instance, methods like the asymmetric lithiation of N-Boc-pyrrolidine and organocatalytic asymmetric cycloadditions are employed to produce enantiomerically enriched pyrrolidines. researchgate.net The 2-methyl substituent on the pyrrolidine ring of the title compound introduces a chiral center, making it a valuable building block for the synthesis of stereochemically defined molecules.
The strategic placement of the bromo group at the meta position of the phenyl ring influences the regioselectivity of subsequent reactions, allowing for the directed synthesis of specific isomers. This level of control is crucial in the multi-step synthesis of complex target molecules where precise spatial arrangement of atoms is paramount.
Exploration as a Ligand Component in Asymmetric Catalysis and Organometallic Chemistry
The field of asymmetric catalysis heavily relies on the design and synthesis of chiral ligands that can effectively transfer stereochemical information to a metal center, thereby enabling enantioselective transformations. nih.gov Pyrrolidine-containing compounds have been widely used as chiral ligands and controllers in asymmetric synthesis. researchgate.net
This compound, possessing a chiral center at the 2-position of the pyrrolidine ring, has the potential to serve as a precursor for novel chiral ligands. The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, while the stereogenic center can influence the spatial arrangement of other ligands and the substrate around the metal. The bromophenyl group can be further functionalized to introduce additional coordinating atoms or to tune the electronic properties of the ligand, thereby modulating the catalytic activity and selectivity of the corresponding metal complex.
The development of new catalytic systems is an active area of research. For example, iridacycle complexes derived from chiral amines have been shown to catalyze the synthesis of chiral N-heterocycles. organic-chemistry.org Similarly, cobalt complexes with chiral ligands have been used for the enantioselective hydrosilylation of carbonyl compounds. nih.gov The structural features of this compound make it a promising candidate for the development of new ligands for such transition metal-catalyzed reactions.
Table 1: Potential Applications in Asymmetric Catalysis
| Catalytic Reaction | Potential Role of this compound derivative |
| Asymmetric Hydrogenation | As a chiral ligand to induce enantioselectivity. |
| Asymmetric C-C Bond Formation | As a directing group and source of chirality. |
| Asymmetric Hydrosilylation | As a component of a chiral catalyst system. nih.gov |
Integration into Novel Materials Science Applications
The unique combination of a halogenated aromatic ring and a heterocyclic amine in this compound makes it an interesting building block for materials science. The bromo-substituent can be exploited for the synthesis of functional polymers through cross-coupling polymerization reactions. nih.govgoogle.com Such polymers may exhibit interesting optoelectronic or thermal properties.
Furthermore, the bromo-substituent allows for post-polymerization modification, providing a route to a variety of functional materials from a single polymer precursor. This versatility is highly desirable in the development of new materials for applications such as organic light-emitting diodes (OLEDs), sensors, or separation membranes.
Utility in Analytical Method Development as a Reference Standard or Probe Molecule
In analytical chemistry, well-characterized compounds are essential as reference standards for the development and validation of new analytical methods. supelco.com.tw this compound, once properly purified and characterized, could serve as a reference standard for the quantification of related compounds in various matrices. Its distinct molecular weight and fragmentation pattern in mass spectrometry would facilitate its identification and quantification. researchgate.netcdc.gov
Moreover, the unique structural features of this compound could be exploited in the development of specific analytical probes. For example, a fluorescent tag could be attached to the molecule via the bromo-substituent, creating a probe for studying biological systems or for use in high-throughput screening assays. The pyrrolidine moiety could also be designed to interact with specific analytes, making the probe selective. nih.gov The development of fluorescent probes for detecting specific molecules is an active area of research. nih.gov
Table 2: Analytical Techniques for Characterization
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and structural elucidation. researchgate.netcdc.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment. researchgate.net |
| Infrared (IR) Spectroscopy | Identification of functional groups. researchgate.net |
Investigation in Supramolecular Chemistry for Directed Self-Assembly and Host-Guest Interactions
Supramolecular chemistry focuses on the study of non-covalent interactions and the self-assembly of molecules into well-defined, functional architectures. The structure of this compound offers several features that are relevant to this field. The aromatic ring can participate in π-π stacking and halogen bonding interactions, which are known to play a crucial role in directing the self-assembly of molecules. rsc.org
The pyrrolidine ring can act as a hydrogen bond acceptor, further contributing to the formation of ordered structures in the solid state or in solution. The chirality of the molecule can lead to the formation of chiral assemblies, which are of interest for applications in chiral recognition and separation.
Furthermore, this compound could be incorporated into larger host molecules, such as calixarenes or cyclodextrins, to create novel host-guest systems. nih.gov The bromophenyl group could serve as a binding site for specific guest molecules through halogen bonding or other non-covalent interactions. rsc.org The study of such host-guest complexes can provide insights into molecular recognition phenomena and lead to the development of new sensors or drug delivery systems.
Q & A
Q. How can the purity of 1-(3-bromophenyl)-2-methylpyrrolidine be optimized during synthesis?
Methodological Answer: Purity optimization begins with controlled reaction conditions (e.g., inert atmosphere, stoichiometric precision) and post-synthesis purification. Recrystallization using ethanol/water mixtures (mp 78–82°C for analogous brominated pyridines ) or column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes unreacted precursors. Monitor progress via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) . For persistent impurities, high-vacuum distillation or preparative HPLC (C18 column, acetonitrile/water mobile phase) can achieve >98% purity .
Q. What spectroscopic methods are most reliable for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry via aromatic proton splitting (meta-bromo substitution shows doublet-of-doublets at δ 7.2–7.5 ppm) and pyrrolidine ring protons (δ 1.5–3.0 ppm) .
- IR Spectroscopy : Detect C-Br stretch at ~560 cm⁻¹ and pyrrolidine ring vibrations at 1450–1480 cm⁻¹ .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 254.1 (C11H14BrN+) .
- X-ray Crystallography : Resolves stereochemistry; reported C–Br bond length ~1.89 Å in similar structures .
Q. What solvent systems are optimal for recrystallization?
Methodological Answer: Ethanol/water (3:1 v/v) is preferred for high recovery (85–90%) and purity (>97%), as demonstrated for brominated pyridine analogs . For polar byproducts, use dichloromethane/hexane (1:4) or toluene under reflux .
Q. How can TLC monitoring be effectively employed during synthesis?
Methodological Answer: Use silica-coated plates with UV indicator. Develop in 3:1 hexane:EtOAc; target compound Rf ≈ 0.4. Staining with iodine vapor or ninhydrin (for amine intermediates) enhances spot visibility. Compare against authentic standards .
Advanced Research Questions
Q. What strategies resolve contradictory NMR data for brominated pyrrolidine derivatives?
Methodological Answer: Contradictions arise from dynamic rotational isomerism or solvent effects. Strategies:
- Variable Temperature (VT) NMR : Identify coalescence temperatures (e.g., 243 K for ring puckering) .
- 2D NMR (COSY, NOESY) : Map coupling networks; NOE correlations distinguish axial/equatorial substituents .
- Computational Validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) .
Q. How does the 3-bromophenyl substituent influence pyrrolidine ring dynamics?
Methodological Answer: The electron-withdrawing bromine increases ring puckering energy (≈5 kJ/mol via DFT). X-ray data for analogs show chair conformations with 2-methyl group equatorial to minimize steric clash . Solid-state NMR (CP-MAS) and MD simulations (AMBER force field) further quantify substituent effects on ring flexibility .
Q. What methodologies enable in situ study of cyclization intermediates?
Methodological Answer:
- Flow NMR : Capture transient intermediates during ring closure (e.g., enamine formation at 0°C) .
- Operando IR Spectroscopy : Monitor C–N bond formation (band at 1640 cm⁻¹) in real time .
- Cryo-Trapping : Quench reactive species (e.g., aziridinium ions) for GC-MS analysis .
Q. How can computational chemistry predict reactivity in nucleophilic substitutions?
Methodological Answer:
- Fukui Function Analysis : Identify electrophilic centers (C-2 of pyrrolidine, f⁻ ≈ 0.15) prone to substitution .
- Transition State Modeling (TS, NEB) : Calculate activation barriers for SN2 pathways (e.g., Br⁻ displacement by amines: ΔG‡ ≈ 85 kJ/mol) .
Q. What experimental approaches determine biological activity impacts of 2-methyl substitution?
Methodological Answer:
- SAR Studies : Synthesize analogs (e.g., 2-H, 2-ethyl) and compare antimicrobial activity (MIC assays, S. aureus: IC50 ≈ 12 μM for 2-methyl vs. >50 μM for 2-H) .
- Molecular Docking : Simulate binding to target enzymes (e.g., CYP450) using AutoDock Vina; 2-methyl enhances hydrophobic interactions (ΔG ≈ -8.2 kcal/mol) .
Q. How are Claisen-Schmidt and Michael addition reactions adapted for bromophenyl-pyrrolidine synthesis?
Methodological Answer:
- Claisen-Schmidt : Condense 3-bromoacetophenone with methylamine under basic conditions (KOH/EtOH, 60°C) to form enone intermediates .
- Michael Addition : React enones with acrylonitrile (CuI catalysis, DMF, 80°C) followed by cyclization (H2/Pd-C) to yield pyrrolidine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
